molecular formula C13H10BrCl B8583669 3-(Bromomethyl)-3'-chloro-1,1'-biphenyl CAS No. 76350-80-6

3-(Bromomethyl)-3'-chloro-1,1'-biphenyl

Cat. No.: B8583669
CAS No.: 76350-80-6
M. Wt: 281.57 g/mol
InChI Key: IJYJYBHESXAIDP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3'-chloro-1,1'-biphenyl (CAS: 844856-42-4) is a halogenated biphenyl derivative with the molecular formula C₁₂H₈BrCl and a molecular weight of 267.55 g/mol . It features a bromomethyl (-CH₂Br) group at the 3-position and a chlorine atom at the 3'-position on the biphenyl backbone. Key physical properties include:

  • Solubility: 4.3 × 10⁻⁴ g/L (25°C) in water, indicating low polarity .
  • Density: 1.463 ± 0.06 g/cm³ (20°C, 760 mmHg) .
    This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

CAS No.

76350-80-6

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

1-(bromomethyl)-3-(3-chlorophenyl)benzene

InChI

InChI=1S/C13H10BrCl/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2

InChI Key

IJYJYBHESXAIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Biphenyls

4-Bromo-4'-chloro-1,1'-biphenyl (CAS: 23055-77-8)
  • Molecular Formula : C₁₂H₈BrCl (same as the target compound).
  • Key Differences : The bromine and chlorine substituents are positioned at para positions (4 and 4') instead of meta (3 and 3'). This structural variation significantly alters reactivity. Para-substituted biphenyls generally exhibit higher symmetry and crystallinity, which may influence their utility in materials science .
3-Bromo-5-chlorobiphenyl (CAS: 2533349-57-2)
  • Molecular Formula : C₁₂H₈BrCl.
  • Key Differences: The chlorine is at the 5-position instead of 3', creating a meta-para substitution pattern.
2-Bromo-3'-chloro-1,1'-biphenyl (CAS: 101606-18-2)
  • Molecular Formula : C₁₂H₈BrCl.
  • Key Differences : Bromine at the 2-position and chlorine at 3' introduces steric hindrance near the biphenyl axis, which may hinder electrophilic substitution reactions .

Functional Group Variations

3-Bromo-4-iodo-1,1′-biphenyl (CAS: 900806-53-3)
  • Molecular Formula : C₁₂H₈BrI.
  • Key Differences: Replacement of chlorine with iodine increases molecular weight (314.00 g/mol) and polarizability. Iodine’s larger atomic radius enhances reactivity in Ullmann and Sonogashira couplings .
3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0)
  • Molecular Formula : C₁₃H₈BrN.
  • Key Differences: A cyano (-CN) group at the 4-position introduces strong electron-withdrawing effects, making this compound more reactive in nucleophilic aromatic substitution compared to the bromomethyl analog .
4-(Bromomethyl)-3-chloro-4′-(trifluoromethyl)-1,1′-biphenyl
  • Molecular Formula : C₁₄H₁₀BrClF₃.
  • Key Differences : The addition of a trifluoromethyl (-CF₃) group enhances hydrophobicity and metabolic stability, making this derivative valuable in medicinal chemistry .

Methyl-Substituted Derivatives

3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl (CAS: 2648769-10-0)
  • Molecular Formula : C₁₃H₁₀BrCl.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility (g/L, 25°C)
3-(Bromomethyl)-3'-chloro-1,1'-biphenyl 844856-42-4 C₁₂H₈BrCl 267.55 3-Bromomethyl, 3'-Cl 4.3 × 10⁻⁴
4-Bromo-4'-chloro-1,1'-biphenyl 23055-77-8 C₁₂H₈BrCl 267.55 4-Br, 4'-Cl Not reported
3-Bromo-4-iodo-1,1′-biphenyl 900806-53-3 C₁₂H₈BrI 314.00 3-Br, 4-I Not reported

Preparation Methods

Reaction Setup and Conditions

The most widely documented method involves the bromination of 3'-chloro-3-methyl-1,1'-biphenyl using NBS under radical initiation. A representative procedure from patent literature specifies combining 20.0 g (0.11 mol) of 3'-chloro-3-methylbiphenyl with 18.9 g (0.11 mol) of NBS and 0.1 g of benzoyl peroxide in 130 mL of carbon tetrachloride. The mixture is irradiated with a 250-watt infrared lamp for 4 hours under reflux conditions, achieving a 22.5% isolated yield (4.5 g) of 3-(bromomethyl)-3'-chloro-1,1'-biphenyl after purification.

Key parameters influencing yield include:

  • Solvent choice : Carbon tetrachloride optimizes radical stability.

  • Light source : White or infrared light enhances bromine radical generation.

  • Temperature : Reflux conditions (76–80°C) balance reaction rate and side-product formation.

Purification and Quality Control

Post-reaction workup involves sequential washes with aqueous sodium carbonate, bicarbonate, and saturated sodium chloride to remove succinimide byproducts. Final purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields >95% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).

Suzuki-Miyaura Cross-Coupling for Biphenyl Backbone Assembly

Precursor Synthesis

The biphenyl core is often constructed via Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and 3-bromomethylphenylboronic ester. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction in a biphasic toluene/water system with potassium carbonate as a base. Typical conditions involve heating at 80–100°C for 12–24 hours, achieving 65–75% conversion to 3'-chloro-3-methylbiphenyl.

Bromination of the Methyl Group

The cross-coupled product undergoes bromination using NBS under conditions identical to Section 1.1. This two-step approach achieves an overall yield of 14–17%, limited by incomplete coupling and competing side reactions during bromination.

Industrial-Scale Production in Continuous Flow Reactors

Reactor Design and Parameters

Large-scale synthesis employs continuous flow systems to enhance reproducibility. A patented configuration uses:

  • Residence time : 30–45 minutes

  • Temperature : 75–85°C

  • Pressure : 1.5–2.0 bar

  • Solvent : Dichloromethane or acetone

These systems achieve 18–20% yield with >90% purity, outperforming batch reactors in consistency.

Mechanistic Studies and Side Reactions

Radical Chain Mechanism

The bromination proceeds via a radical chain process:

  • Initiation : Benzoyl peroxide decomposes to generate phenyl radicals, abstracting bromine from NBS.

  • Propagation :

    NBSradicalBr+succinimide\text{NBS} \xrightarrow{\text{radical}} \text{Br}^\bullet + \text{succinimide} CH3-biphenyl+BrCH2Br-biphenyl+H\text{CH}_3\text{-biphenyl} + \text{Br}^\bullet \rightarrow \text{CH}_2\text{Br-biphenyl} + \text{H}^\bullet
  • Termination : Radical recombination halts the chain.

Competing Pathways

  • Di-bromination : Occurs at methyl groups if NBS is in excess, necessitating stoichiometric control.

  • Aryl bromination : Minimized by steric hindrance from the 3'-chloro substituent.

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Scalability
Radical brominationNBS, benzoyl peroxide22.595Moderate
Suzuki coupling + brominationPd(PPh₃)₄, NBS1793Low
Continuous flowNBS, acetone2090High

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The bromomethyl group resonates as a singlet at δ 4.56 ppm (integration: 2H).

  • GC-MS : Molecular ion peak at m/z 280 ([M]⁺) confirms molecular weight.

Impurity Profiling

Common impurities include:

  • 3'-Chloro-3-(dibromomethyl)biphenyl (3–5%): Removed via fractional crystallization.

  • Unreacted 3'-chloro-3-methylbiphenyl (2–4%): Separated by column chromatography .

Q & A

Basic: What are the key physicochemical properties of 3-(Bromomethyl)-3'-chloro-1,1'-biphenyl?

Answer:
The compound has a molecular formula of C₁₂H₈BrCl and a molecular weight of 267.55 g/mol . Key properties include:

  • Solubility : 4.3 × 10⁻⁴ g/L in water at 25°C, indicating low hydrophilicity.
  • Density : 1.463 ± 0.06 g/cm³ at 20°C .
  • Reactivity : The bromomethyl (–CH₂Br) and chloro (–Cl) groups make it prone to nucleophilic substitution and cross-coupling reactions. These properties are critical for solubility considerations in organic solvents (e.g., DMF, THF) and reaction design.

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
Synthesis typically involves:

  • Suzuki-Miyaura Coupling : A biphenyl core is constructed using a brominated aryl halide and a boronic acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) are employed under reflux conditions in solvents like toluene/water mixtures .
  • Post-Functionalization : Bromomethyl groups are introduced via radical bromination or substitution reactions. Temperature control (<60°C) is critical to avoid side reactions (e.g., elimination or over-bromination) .
  • Yield Optimization : Reaction yields (~60–75%) depend on stoichiometric ratios of reagents and inert atmosphere maintenance to prevent catalyst deactivation.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity : Brominated aromatics may exhibit acute toxicity; avoid inhalation or skin contact. Use fume hoods and PPE (gloves, lab coats) .
  • Environmental Hazards : Low solubility in water reduces aquatic toxicity but requires disposal via halogenated waste streams .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation of the C–Br bond .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions compared to other halides?

Answer:
The –CH₂Br group enhances electrophilicity due to the electron-withdrawing nature of Br, facilitating oxidative addition with Pd(0) catalysts. Compared to –Cl or –CH₂Cl:

  • Reaction Rate : –CH₂Br reacts faster in Stille or Negishi couplings due to lower bond dissociation energy (Br vs. Cl) .
  • Steric Effects : The methylene spacer reduces steric hindrance compared to direct aryl-Br bonds, improving accessibility for catalytic sites.
  • Contradictions : Some studies report lower yields with –CH₂Br in Heck reactions due to competing elimination pathways, necessitating ligand optimization (e.g., bulky phosphines) .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity in drug design?

Answer:

  • Chloro vs. Bromo : The 3'-Cl substituent provides metabolic stability compared to –Br, but –Br enhances hydrophobic interactions in protein binding (e.g., kinase inhibitors) .
  • Positional Effects : Moving the bromomethyl group from the 3- to 4-position on the biphenyl backbone reduces cytotoxicity in cancer cell lines, as seen in analogues like 4-bromo-3'-chloro derivatives .
  • Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with SAR studies is recommended to evaluate substituent effects on target binding .

Advanced: What analytical techniques resolve contradictions in characterization data for this compound?

Answer:

  • NMR Discrepancies : Conflicting ¹H NMR signals for –CH₂Br protons (δ 4.2–4.5 ppm) may arise from solvent polarity or impurities. Use high-field NMR (500 MHz+) with deuterated DMSO for clarity .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks at m/z 267.55, but isotopic patterns (Br/Cl) must be distinguished from degradation products .
  • Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) identifies impurities from incomplete bromination, with retention times varying by ±0.5 min under acidic conditions .

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